4-({1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-({1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a quinazoline core, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperidine ring and the furan moiety. Key steps include:
Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using reagents such as piperidine derivatives.
Incorporation of the Furan Moiety: The furan ring is added through coupling reactions, typically using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products
Scientific Research Applications
4-({1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-({1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Affecting Gene Expression: Altering the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
4-({1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler compounds like 2-hydroxy-2-methylpropiophenone and dichloroaniline.
Properties
Molecular Formula |
C30H32N4O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
4-[[1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H32N4O5/c1-20-14-21(2)17-32(16-20)27(35)19-33-26-8-4-3-7-25(26)29(37)34(30(33)38)18-22-9-11-23(12-10-22)28(36)31-15-24-6-5-13-39-24/h3-13,20-21H,14-19H2,1-2H3,(H,31,36) |
InChI Key |
DOZTVVQVGCIJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
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